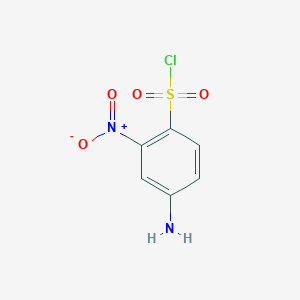
4-Amino-2-nitrobenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-nitrobenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H5ClN2O4S. It is a derivative of benzene, featuring amino, nitro, and sulfonyl chloride functional groups. This compound is of significant interest in organic synthesis and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-nitrobenzene-1-sulfonyl chloride typically involves the nitration of 4-aminobenzenesulfonyl chloride. The reaction is carried out under controlled conditions using a mixture of concentrated sulfuric acid and nitric acid. The nitration process introduces a nitro group at the ortho position relative to the amino group on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is carefully monitored, and the product is purified through recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Substitution: Reagents like ammonia, primary or secondary amines, and alcohols are commonly used. The reactions are typically carried out in an organic solvent such as dichloromethane or acetonitrile.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Sulfonamide Derivatives: Formed by the substitution of the sulfonyl chloride group with amines.
Amino Derivatives: Resulting from the reduction of the nitro group.
Nitroso Derivatives: Produced by the oxidation of the amino group.
Scientific Research Applications
4-Amino-2-nitrobenzene-1-sulfonyl chloride is widely used in scientific research due to its reactivity and functional groups. Some of its applications include:
Chemistry: Used as a building block in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of drugs and diagnostic agents.
Industry: Applied in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 4-Amino-2-nitrobenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, forming stable sulfonamide or sulfonate derivatives. The nitro group can participate in redox reactions, while the amino group can act as a nucleophile or undergo further functionalization.
Comparison with Similar Compounds
4-Amino-2-nitrobenzene-1-sulfonyl chloride can be compared with other similar compounds such as:
2-Nitrobenzenesulfonyl chloride: Lacks the amino group, making it less versatile in certain reactions.
4-Nitrobenzenesulfonyl chloride: Similar structure but without the amino group, limiting its applications in the synthesis of sulfonamide derivatives.
4-Aminobenzenesulfonyl chloride: Lacks the nitro group, reducing its reactivity in redox reactions.
The presence of both amino and nitro groups in this compound makes it unique and highly versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C6H5ClN2O4S |
|---|---|
Molecular Weight |
236.63 g/mol |
IUPAC Name |
4-amino-2-nitrobenzenesulfonyl chloride |
InChI |
InChI=1S/C6H5ClN2O4S/c7-14(12,13)6-2-1-4(8)3-5(6)9(10)11/h1-3H,8H2 |
InChI Key |
JCFXOLLEKIAPKP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















